4-Hydroxy-8-methylnona-3,5,7-trien-2-one
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Overview
Description
4-Hydroxy-8-methylnona-3,5,7-trien-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group at the fourth position, a methyl group at the eighth position, and a series of conjugated double bonds at the third, fifth, and seventh positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The hydroxy group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-methylnona-3,5,7-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The conjugated double bonds can be reduced to form saturated or partially saturated compounds.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-8-methylnona-3,5,7-trien-2-one, while reduction could produce 4-hydroxy-8-methylnonane.
Scientific Research Applications
4-Hydroxy-8-methylnona-3,5,7-trien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated triene system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-8-methylnona-3,5,7-trien-2-one: Unique due to its specific substitution pattern and conjugated system.
4-Hydroxy-8-methylnona-2,4,6-trien-2-one: Similar structure but different positions of double bonds.
4-Hydroxy-8-methylnona-3,5,7-trien-4-one: Similar but with a ketone group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and conjugated double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
593288-46-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-hydroxy-8-methylnona-3,5,7-trien-2-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-10(12)7-9(3)11/h4-7,12H,1-3H3 |
InChI Key |
MMIQJWNHNFVCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=CC(=O)C)O)C |
Origin of Product |
United States |
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